molecular formula C24H27NO6 B11121195 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121195
M. Wt: 425.5 g/mol
InChI Key: MZYCRTPHYHXYAD-XDOYNYLZSA-N
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Description

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.

    Functionalization of the core: Introduction of the hydroxyphenyl and methoxyethyl groups can be done through electrophilic aromatic substitution reactions.

    Attachment of the benzoyl group: This step may involve a Friedel-Crafts acylation reaction using a benzoyl chloride derivative.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the 2-methylpropoxy group.

    3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

The presence of the 2-methylpropoxy group and the specific substitution pattern on the aromatic rings make 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one unique

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-15(2)14-31-19-10-6-17(7-11-19)22(27)20-21(16-4-8-18(26)9-5-16)25(12-13-30-3)24(29)23(20)28/h4-11,15,21,26-27H,12-14H2,1-3H3/b22-20-

InChI Key

MZYCRTPHYHXYAD-XDOYNYLZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)O)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)O)O

Origin of Product

United States

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